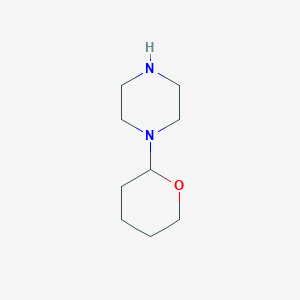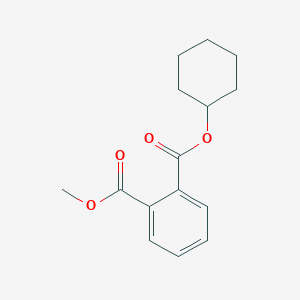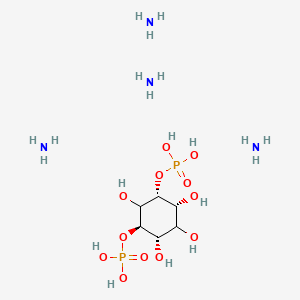
4-Quinolinamine,N-hydroxy-8-methyl-,1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide is an organic compound with the molecular formula C10H10N2O2. It belongs to the class of hydroquinolines, which are derivatives of quinoline.
Vorbereitungsmethoden
The synthesis of 4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide involves several steps. One common method includes the alkylation of substituted 8-hydroxyquinoline with appropriate reagents under controlled conditions. The reaction typically involves the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide (TBAI) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. As a weak oxidizing agent, it can participate in redox reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium hydroxide for alkylation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by interfering with the metabolic processes of pathogens, leading to their inhibition or death . The exact molecular targets and pathways are still under investigation, but its broad-spectrum activity suggests multiple modes of action.
Vergleich Mit ähnlichen Verbindungen
4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide can be compared with other hydroquinoline derivatives, such as 8-hydroxyquinoline and its various substituted forms . These compounds share similar structural features but may differ in their biological activities and applications. The unique combination of functional groups in 4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide contributes to its distinct properties and potential advantages over other related compounds .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
(NZ)-N-(1-hydroxy-8-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-8-9(11-13)5-6-12(14)10(7)8/h2-6,13-14H,1H3/b11-9- |
InChI-Schlüssel |
AIOLJSDNWFCUIF-LUAWRHEFSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)/C(=N\O)/C=CN2O |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=NO)C=CN2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


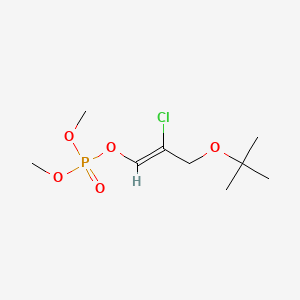
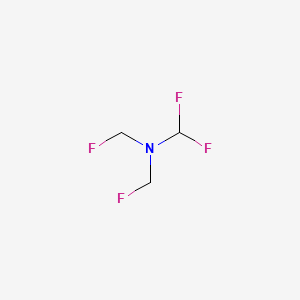

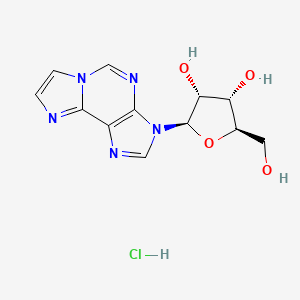





![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)
